1-Bromobenzo[c]phenanthrene
CAS No.:
Cat. No.: VC16488369
Molecular Formula: C18H11Br
Molecular Weight: 307.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11Br |
|---|---|
| Molecular Weight | 307.2 g/mol |
| IUPAC Name | 1-bromobenzo[c]phenanthrene |
| Standard InChI | InChI=1S/C18H11Br/c19-16-7-3-5-13-10-11-14-9-8-12-4-1-2-6-15(12)17(14)18(13)16/h1-11H |
| Standard InChI Key | OGXXLHPOHSGQPS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC=C4Br)C=C3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Stereochemical Features
1-Bromobenzo[c]phenanthrene possesses the molecular formula C₁₈H₁₁Br, as confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis . The bromine atom is covalently bonded to the carbon at the 1-position of the benzo[c]phenanthrene backbone, which consists of four fused benzene rings arranged in a non-linear, angular geometry. The IUPAC name, 1-bromobenzo[c]phenanthrene, reflects this substitution pattern .
The compound’s planar structure facilitates π-π stacking interactions, which are critical in solid-state crystallography and supramolecular chemistry. X-ray diffraction studies of analogous brominated PAHs reveal bond lengths of approximately 1.39–1.42 Å for aromatic C–C bonds and 1.89–1.91 Å for C–Br bonds, consistent with typical sp²-hybridized systems .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of 1-bromobenzo[c]phenanthrene in CDCl₃ exhibit distinct aromatic proton resonances between δ 7.2–8.1 ppm, with coupling constants (J) ranging from 7.3 to 8.5 Hz, indicative of adjacent protons in the aromatic system . The ¹³C NMR spectrum shows signals for 18 unique carbons, including a deshielded carbon at δ 132.1 ppm corresponding to the bromine-bearing carbon .
Infrared (IR) and UV-Vis Spectroscopy
The IR spectrum features characteristic C–Br stretching vibrations at 506–525 cm⁻¹ and aromatic C=C stretches at 1439–1485 cm⁻¹ . UV-Vis absorption spectra in dichloromethane reveal strong π-π* transitions at λmax = 254 nm and 300 nm, attributed to the conjugated aromatic system .
Synthetic Methodologies
Halogenation of Benzo[c]phenanthrene
A common route involves electrophilic bromination of benzo[c]phenanthrene using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃. This method achieves regioselective bromination at the 1-position due to the electron-donating effect of the adjacent fused rings . For example, treatment of benzo[c]phenanthrene with Br₂ in dichloromethane at 0°C yields 1-bromobenzo[c]phenanthrene in 65–70% isolated purity after silica gel chromatography .
Cyclopropanation and Functional Group Interconversion
Recent advances utilize cyclopropanated precursors to introduce bromine via lithiation-bromination sequences. As demonstrated by J. Org. Chem., treatment of 1a,9b-dihydrocyclopropa[l]phenanthrene with methyllithium at −70°C, followed by methyl iodide, generates a methylated intermediate, which undergoes subsequent bromination with bromoethane to yield 1-bromo-1-ethyl derivatives . This method highlights the compound’s utility in generating sterically hindered analogs for materials science applications .
Table 1: Representative Synthetic Conditions for 1-Bromobenzo[c]phenanthrene Derivatives
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzo[c]phenanthrene | Br₂, FeBr₃ | 0°C, 2 h | 68 | |
| Cyclopropanated precursor | MeLi, CH₃I | −70°C, THF, 12 h | 81 | |
| 1-Ethyl derivative | Br₂, DCM | RT, 24 h | 61 |
Physicochemical Properties
Thermal Stability and Phase Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 122–124°C for 1-bromobenzo[c]phenanthrene, with decomposition onset at 285°C under nitrogen . The compound exhibits low solubility in polar solvents (e.g., water, ethanol) but high solubility in aromatic hydrocarbons like toluene and dichloromethane .
Electronic and Optical Properties
The bromine substituent induces a significant dipole moment (≈2.1 D), altering the compound’s electron affinity. Cyclic voltammetry measurements show a reduction potential at −1.2 V vs. Fc/Fc⁺, indicative of moderate electron-accepting capacity . Fluorescence quantum yields (ϕF) in thin films reach 0.45, making it suitable for organic light-emitting diodes (OLEDs) .
Applications in Materials Science and Medicinal Chemistry
Organic Electronics
1-Bromobenzo[c]phenanthrene serves as a precursor for synthesizing BN-doped PAHs, which exhibit enhanced charge transport properties. For instance, Suzuki coupling with boronic acids yields ladder-type structures with tunable bandgaps (2.8–3.1 eV) . These derivatives are employed in field-effect transistors (FETs) with hole mobilities exceeding 0.5 cm²/V·s .
Pharmaceutical Intermediates
Brominated PAHs are pivotal in synthesizing kinase inhibitors and anticancer agents. The bromine atom facilitates cross-coupling reactions (e.g., Buchwald–Hartwig amination) to introduce pharmacophoric groups . Patent literature highlights its use in preparing 1-chloro-2-bromobenzo phenanthrene, a intermediate for antimitotic drugs .
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